molecular formula C14H9Cl3N2O2 B14302400 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide CAS No. 125421-81-0

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide

Katalognummer: B14302400
CAS-Nummer: 125421-81-0
Molekulargewicht: 343.6 g/mol
InChI-Schlüssel: WNIRMKDKJJYRAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms on the benzamide ring and an additional chlorine atom on the phenyl ring, making it a dichlorinated derivative of benzamide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide
  • 2,6-Dichloro-N-[(2,4-dichlorophenyl)carbamoyl]benzamide
  • 2,6-Dichloro-N-[(4-chlorophenyl)carbamoyl]benzamide

Uniqueness

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for forming various derivatives. Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Eigenschaften

125421-81-0

Molekularformel

C14H9Cl3N2O2

Molekulargewicht

343.6 g/mol

IUPAC-Name

2,6-dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H9Cl3N2O2/c15-8-4-1-2-7-11(8)18-14(21)19-13(20)12-9(16)5-3-6-10(12)17/h1-7H,(H2,18,19,20,21)

InChI-Schlüssel

WNIRMKDKJJYRAM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.